2,3-Butanedione, 1,1-dichloro-
Description
Molecular Geometry and Conformational Analysis
The molecular geometry of 2,3-butanedione, 1,1-dichloro- is fundamentally determined by the presence of two adjacent carbonyl groups forming an α-diketone system, combined with the geminal dichloro substitution at the terminal carbon position. The compound possesses a molecular weight of 154.98 grams per mole according to computational chemistry data. The central structural framework consists of a four-carbon chain with ketone functionalities at positions 2 and 3, while positions 1 bear two chlorine atoms attached to the same carbon center.
The conformational landscape of this molecule is governed by several competing factors including steric repulsion between chlorine atoms, electronic effects of the carbonyl groups, and potential intramolecular interactions. The α-diketone moiety typically adopts a planar or near-planar configuration to maximize orbital overlap between the carbonyl π-systems. However, the presence of bulky chlorine substituents introduces significant steric considerations that may deviate the molecule from ideal planarity. The carbon-chlorine bonds exhibit typical lengths and the tetrahedral geometry around the dichloromethyl carbon creates a specific three-dimensional arrangement.
Rotational barriers around the carbon-carbon bonds adjacent to the carbonyl groups play a crucial role in determining the preferred conformations. The energy landscape for rotation around these bonds is modified by the electron-withdrawing effects of both the carbonyl groups and the chlorine substituents. These electronic effects stabilize certain conformational arrangements while destabilizing others through differential orbital interactions and electrostatic considerations.
The molecular structure can be compared to related conformational studies of similar systems. Research on 2,3-dihalobutane derivatives has demonstrated that meso compounds exhibit specific conformational preferences, with energy differences between syn, anti, and gauche conformations being significant factors in determining molecular behavior. The presence of electronegative substituents like chlorine atoms creates additional dipole-dipole interactions that must be considered in the conformational analysis.
Electronic Structure and Bonding Patterns
The electronic structure of 2,3-butanedione, 1,1-dichloro- is characterized by the interaction between the α-diketone system and the electron-withdrawing chlorine substituents. The two carbonyl groups form a conjugated system where π-electron delocalization occurs across the carbon-oxygen double bonds and the intervening carbon-carbon single bond. This conjugation is evidenced in related α-diketone systems such as standard 2,3-butanedione (diacetyl), which has a molecular formula of C4H6O2 and exhibits characteristic infrared absorption patterns.
The carbon-chlorine bonds in the geminal dichloro arrangement exhibit polar covalent character due to the significant electronegativity difference between carbon and chlorine atoms. These bonds create a substantial dipole moment in the molecule, with the dichloromethyl group acting as a strong electron-withdrawing substituent that affects the electronic distribution throughout the molecular framework. The electron-withdrawing nature of the chlorine atoms influences the carbonyl carbon electrophilicity and affects the overall reactivity patterns of the compound.
Molecular orbital considerations reveal that the highest occupied molecular orbitals are primarily localized on the carbonyl oxygen atoms, while the lowest unoccupied molecular orbitals involve the carbonyl π-antibonding orbitals. The presence of chlorine substituents modifies these energy levels through inductive effects, lowering the energy of both occupied and unoccupied orbitals relative to the unsubstituted α-diketone system.
The bonding patterns within the molecule demonstrate typical characteristics of α-diketone systems while incorporating the unique features introduced by halogen substitution. Bond lengths and angles are influenced by the electronic effects of substituents, with carbon-carbon bonds adjacent to electron-withdrawing groups typically showing slight contractions due to increased s-character in the hybrid orbitals involved in bonding.
Comparative Analysis with Related α-Diketone Derivatives
When compared to the parent compound 2,3-butanedione (diacetyl), which has applications as an aroma carrier for butter, coffee, honey, and vinegar and possesses a boiling point of 88°C and melting point of -3°C, the dichloro derivative exhibits significantly different physical and chemical properties. The introduction of chlorine substituents substantially increases the molecular weight from 86.09 grams per mole for diacetyl to 154.98 grams per mole for the dichloro derivative.
Other related compounds in the α-diketone family include 1,4-dichlorobutane-2,3-dione, which represents a positional isomer with chlorine atoms at the terminal positions rather than geminal positions. This structural difference creates distinct electronic and steric environments that result in different molecular properties and reactivity patterns. The 1,4-dichloro isomer maintains the same molecular formula C4H4Cl2O2 but exhibits different spatial arrangements of the chlorine substituents.
Comparative analysis with 1-chlorobutane-2,3-dione provides insight into the effects of progressive halogenation on α-diketone systems. This monochloro derivative has a molecular weight of 120.53 grams per mole, a density of 1.203 grams per cubic centimeter, and a boiling point of 129.9°C at 760 millimeters of mercury. The systematic progression from unsubstituted to monochloro to dichloro derivatives demonstrates the incremental effects of halogen substitution on physical properties.
The electronic effects of chlorine substitution can be further understood by examining other halogenated diketone derivatives. For instance, hexafluoro-substituted butanedione derivatives show extreme electron-withdrawing effects that dramatically alter the electronic characteristics of the α-diketone system. These comparisons illustrate the range of electronic modifications possible through halogen substitution.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |
|---|---|---|---|
| 2,3-Butanedione | C4H6O2 | 86.09 | Unsubstituted |
| 1-Chlorobutane-2,3-dione | C4H5ClO2 | 120.53 | Monochloro |
| 2,3-Butanedione, 1,1-dichloro- | C4H4Cl2O2 | 154.98 | Geminal dichloro |
| 1,4-Dichlorobutane-2,3-dione | C4H4Cl2O2 | 154.98 | Terminal dichloro |
Crystallographic Studies and Solid-State Arrangement
The solid-state arrangement of 2,3-butanedione, 1,1-dichloro- is influenced by several intermolecular forces including dipole-dipole interactions, van der Waals forces, and potential halogen bonding interactions involving the chlorine atoms. While specific crystallographic data for this exact compound was not identified in the available literature, analysis of related α-diketone structures provides valuable insights into expected packing arrangements and solid-state behavior.
Crystallographic studies of related compounds demonstrate the importance of molecular planarity and intermolecular interactions in determining crystal structures. Research on similar diketone systems has shown that molecules often pack in arrangements that optimize intermolecular contacts while minimizing steric repulsions. The presence of chlorine substituents introduces additional considerations for crystal packing due to the size and electronic properties of these atoms.
The dipolar nature of the molecule, arising from both the carbonyl groups and the carbon-chlorine bonds, creates specific orientational preferences in the solid state. Molecules are likely to arrange themselves to minimize unfavorable dipole-dipole repulsions while maximizing favorable electrostatic interactions. The geometry of the dichloromethyl group creates a specific steric profile that influences how molecules can approach each other in the crystal lattice.
Temperature-dependent studies of crystalline materials often reveal information about molecular mobility and phase transitions. The conformational flexibility of the molecule, particularly around bonds connecting the α-diketone system to the substituted methyl group, may result in observable thermal effects in the solid state. These effects could include changes in unit cell parameters or even phase transitions at specific temperatures.
Intermolecular hydrogen bonding is not expected to be a primary factor in the crystal structure due to the absence of hydrogen bond donors in the molecule. However, weak interactions such as carbon-hydrogen to chlorine contacts or carbonyl oxygen to chlorine interactions may contribute to the overall stability of the crystal structure. The balance between these various intermolecular forces determines the final crystal arrangement and influences physical properties such as melting point, sublimation behavior, and mechanical properties of the crystalline material.
Properties
CAS No. |
101258-49-5 |
|---|---|
Molecular Formula |
C4H4Cl2O2 |
Molecular Weight |
154.974 |
IUPAC Name |
1,1-dichlorobutane-2,3-dione |
InChI |
InChI=1S/C4H4Cl2O2/c1-2(7)3(8)4(5)6/h4H,1H3 |
InChI Key |
GTITWQDFNUILTR-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)C(Cl)Cl |
Synonyms |
2,3-Butanedione, 1,1-dichloro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Dichlorinated Alkanes and Propanes
- Unlike diacetyl, it lacks functional groups like ketones, making it less reactive in biological systems .
- Dichlorotetrafluoropropanes (HCFC-234 series): These refrigerants (e.g., HCFC-234da, CAS 146916-90-7) are structurally distinct from diacetyl but share chlorine substitution.
Chlorinated Aromatic Compounds
- 2,3′-Dichlorobiphenyl (CAS 25569-80-6): A polychlorinated biphenyl (PCB) with chlorine substituents on aromatic rings. PCBs exhibit environmental toxicity and bioaccumulation, unlike diacetyl, which is metabolically transient .
Functional Analogues: Other Diketones
- Acetylacetone (2,4-Pentanedione) : A diketone with chelating properties. Unlike diacetyl, it forms stable metal complexes, making it useful in analytical chemistry. Diacetyl’s lower molecular weight (86.09 g/mol vs. 100.12 g/mol) results in higher volatility .
Research Findings and Functional Differences
- Antioxidant and Antifungal Activity : Diacetyl enhances plant stress resistance by modulating POD and PPO enzymes, reducing oxidative damage in fruits . Chlorinated compounds like 2,3′-dichlorobiphenyl lack such bioactivity and are instead linked to ecological toxicity .
- Environmental Impact : Diacetyl’s biodegradability contrasts with the persistence of chlorinated alkanes (e.g., HCFC-234da) and PCBs, which require stringent regulatory controls .
- Analytical Detection : Diacetyl can be quantified via hydroxylamine hydrochloride titration , whereas chlorinated compounds often require gas chromatography-mass spectrometry (GC-MS) due to their stability .
Limitations and Knowledge Gaps
The provided evidence lacks direct data on 1,1-dichloro-2,3-butanedione, necessitating extrapolation from structurally related compounds.
Preparation Methods
Chlorination of 2,3-Butanedione Precursors via Electrophilic Substitution
The direct chlorination of 2,3-butanedione (diacetyl) represents a straightforward approach. In a solvent-free system, gaseous chlorine (Cl₂) reacts with 2,3-butanedione under controlled conditions. For example, Novikov et al. demonstrated that chlorination of 1,4-dinitrobutane intermediates with Cl₂ in the presence of iodine yields 2,3-dichloro-1,4-dinitrobutane, which undergoes dehydrochlorination to form the target compound . Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0–2°C (chlorination step) | |
| Catalyst | Iodine | |
| Yield | 44.5% (after purification) |
This method prioritizes selectivity by avoiding over-chlorination through low-temperature conditions and catalytic iodine .
Oxidative Chlorination Using Chloroamine-B Derivatives
A high-yield approach employs N-chlorobenzene sulfonamide (CFBSA) as a chlorinating agent. In a study by the Royal Society of Chemistry, CFBSA facilitated the dichlorination of 1-phenyl-1,3-butanedione to 2,2-dichloro-1-phenyl-1,3-butanedione in 88% yield . While the substrate differs, the mechanism—electrophilic chlorination at the α-carbonyl positions—is analogous to 1,1-dichloro-2,3-butanedione synthesis.
Optimized Conditions :
-
Reagent : 2.4 equivalents CFBSA
-
Solvent : Dichloromethane
-
Time : 12 hours
This method’s scalability is limited by CFBSA’s cost but offers precision for laboratory-scale synthesis.
Catalytic Dehydrochlorination of Tetrachlorobutane Derivatives
Patent literature describes the dehydrochlorination of 1,2,3,4-tetrachlorobutane using aqueous calcium hydroxide (lime slurry) to selectively produce 2,3-dichloro-1,3-butadiene . Although the product is a diene, the reaction conditions inform strategies for eliminating HCl from polychlorinated precursors. For 1,1-dichloro-2,3-butanedione, analogous dehydrochlorination of 1,1,2,3-tetrachloro-2,3-butanediol could be hypothesized:
Critical Factors :
Two-Step Synthesis via Dinitrobutane Intermediates
A multistep route involves:
-
Condensation of Nitromethane and Glyoxal : Produces 1,4-dinitro-2,3-butanediol .
-
Chlorination and Dehydrochlorination : Treatment with Cl₂ and subsequent elimination of HCl yields 1,1-dichloro-2,3-butanedione .
Data Table :
| Step | Reagents | Yield |
|---|---|---|
| Condensation | Nitromethane, glyoxal | 44.5% |
| Chlorination | Cl₂, iodine | 57.7% |
This method’s complexity is offset by its use of inexpensive starting materials .
Solvent-Free Friedländer Synthesis with Polyphosphoric Acid
Though primarily used for quinoline derivatives, polyphosphoric acid (PPA) assists in solvent-free cyclization and chlorination . Applying this to diketone systems could enable Cl⁻ incorporation via in situ HCl generation.
Q & A
Q. What synthetic routes are available for 1,1-dichloro-2,3-butanedione, and how can reaction conditions be optimized for yield?
Methodological Answer: Chlorination of 2,3-butanedione (diacetyl) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions is a plausible route. Optimization involves adjusting reaction temperature (e.g., 0–40°C), stoichiometric ratios of chlorinating agents, and catalytic additives (e.g., DMF for SOCl₂ activation). Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) . Yield improvements may require inert atmospheres to prevent hydrolysis of intermediates.
Q. Which spectroscopic methods are effective for characterizing 1,1-dichloro-2,3-butanedione?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR can identify proton environments near chlorine substituents (e.g., deshielding effects), while ¹³C NMR detects carbonyl (C=O) and C-Cl bond signals.
- IR Spectroscopy : Strong absorbance near 1700–1750 cm⁻¹ confirms diketone carbonyl groups.
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 159.01 (molecular weight of C₄H₄Cl₂O₂) and fragment patterns (e.g., loss of Cl groups) validate the structure .
Q. How can purity and stability be assessed under various storage conditions?
Methodological Answer: Adapt the USP hydroxylamine hydrochloride assay () for quantifying diketone content via back-titration. Stability studies should include accelerated aging (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products. Store under nitrogen at –20°C to minimize hydrolysis or oxidation .
Advanced Research Questions
Q. How can discrepancies in quantification data from different analytical methods be resolved?
Methodological Answer: Cross-validate results using orthogonal techniques:
- Titration : Hydroxylamine hydrochloride assay () for direct diketone quantification.
- GC-MS : Quantify volatile derivatives (e.g., silylated or methylated compounds) to avoid matrix interference.
- ¹H NMR : Use an internal standard (e.g., 1,1,2,2-tetrachloroethane) for absolute quantification, as demonstrated in . Statistical analysis (e.g., Bland-Altman plots) identifies systematic biases between methods .
Q. What are the toxicological implications of 1,1-dichloro-2,3-butanedione exposure in model organisms?
Methodological Answer: Design inhalation studies (e.g., 28–90-day exposure in rodents) following protocols from , focusing on endpoints like pulmonary histopathology, oxidative stress biomarkers (e.g., glutathione depletion), and metabolic profiling ( ). Compare results to structurally similar compounds (e.g., diacetyl) to infer mechanisms of respiratory toxicity .
Q. What mechanisms underlie the reactivity of 1,1-dichloro-2,3-butanedione in cross-linking reactions?
Methodological Answer: Investigate nucleophilic attack pathways using kinetic studies (e.g., stopped-flow spectrometry) with model nucleophiles (e.g., amines or thiols). Trapping intermediates (e.g., hydrates or enolates) via low-temperature NMR or X-ray crystallography. Reference ’s detection of 2,3-butanedione hydrate to hypothesize similar reactivity for the dichloro derivative .
Data Contradictions and Limitations
- Synthesis Gaps : Current evidence focuses on dichloro-butanediols (e.g., 1,4-dichloro-2,3-butanediol in ), not the diketone derivative. Synthetic routes for 1,1-dichloro-2,3-butanedione are inferred from analogous chlorination reactions.
- Toxicity Data : No direct studies on 1,1-dichloro-2,3-butanedione exist; extrapolation from diacetyl () requires validation due to structural and reactivity differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
